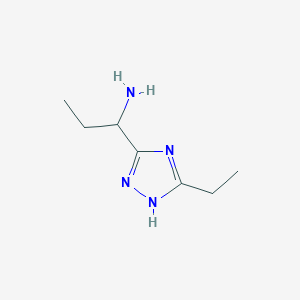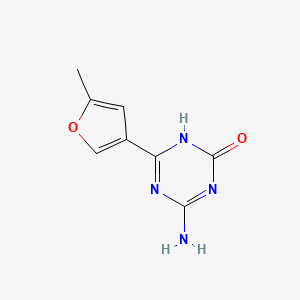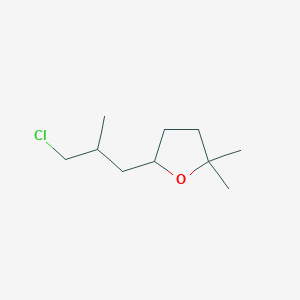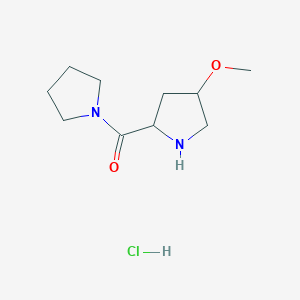
1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 5-position of the triazole ring and a propan-1-amine group attached to the 1-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of amidines with carboxylic acids, followed by cyclization with hydrazines . Another approach includes the intramolecular cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . These methods often require specific reaction conditions such as microwave irradiation to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, triazole derivatives are explored for their potential as therapeutic agents. Additionally, this compound is used in the development of new materials and catalysts in the industry .
Mécanisme D'action
The mechanism of action of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. Triazoles are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be compared with other similar compounds, such as 1-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride and 1-ethyl-1H-1,2,4-triazol-5-amine . These compounds share the triazole core structure but differ in their substituents, which can influence their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C7H14N4 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H14N4/c1-3-5(8)7-9-6(4-2)10-11-7/h5H,3-4,8H2,1-2H3,(H,9,10,11) |
Clé InChI |
JEEGDTHCMXWLRV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NN1)C(CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13191436.png)

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13191449.png)

![5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13191454.png)


![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B13191485.png)






